4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, has been reported . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a thiazolo[5,4-d]thiazole functionalized covalent triazine framework showed superior photocatalytic activity for hydrogen production and dye degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine was 3.14 g (42%), forming off-white crystals, with a melting point of 202–203°C .Scientific Research Applications
Enzyme Inhibition and Neurological Applications
One significant area of application for this compound class is the inhibition of specific enzymes and its implications in neurological conditions. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound of interest, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. Such compounds have shown potential in modulating the kynurenine pathway, which plays a critical role in neurological disorders due to its involvement in producing neuroactive metabolites. The research demonstrated that these inhibitors could increase kynurenic acid concentration in the brain, suggesting therapeutic potential for neurological conditions associated with this pathway (S. Röver et al., 1997).
Antidiabetic and Hypoglycemic Agents
Another application area is the development of antidiabetic agents. Compounds structurally similar to 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their hypoglycemic properties. These studies have led to the identification of fluorinated pyrazoles and thioureas with significant antidiabetic activity, highlighting the potential of such compounds in managing diabetes through their ability to modulate glucose levels (H. Faidallah et al., 2016).
Cancer Research
In the field of cancer research, derivatives of benzenesulfonamide have been explored for their anticancer properties. A variety of these compounds have been synthesized and tested against different cancer cell lines, revealing promising anticancer activity. This suggests that modifications to the benzenesulfonamide scaffold, including the introduction of the 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl) group, could lead to effective treatments for various cancers by inhibiting cell proliferation or inducing apoptosis in cancer cells (H. Gul et al., 2016).
Environmental and Biological Sensing
The research applications extend into environmental and biological sensing, where derivatives have been used to develop fluorescent probes for the selective detection of specific ions or molecules. This application is crucial for monitoring environmental pollutants or biological markers, contributing to environmental protection and the advancement of diagnostic methods. The development of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols exemplifies the utility of these compounds in sensitive and selective detection techniques (Z. Wang et al., 2012).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSPUOZCBLCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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